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Compound of Interest

Compound Name: O-Desmethyl Midostaurin

Cat. No.: B15542824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of O-Desmethyl Midostaurin, a principal active metabolite of the multi-kinase

inhibitor, Midostaurin. Understanding these properties is critical for research, formulation

development, and pharmacokinetic studies of this significant compound.

Chemical Identity and Physicochemical Properties
O-Desmethyl Midostaurin, also known as CGP62221, is formed via the cytochrome P450-

mediated metabolism of Midostaurin.[1] It shares a similar multi-targeted kinase inhibitor profile

with its parent compound, contributing significantly to the overall therapeutic effect.[2]

Table 1: Physicochemical Properties of O-Desmethyl Midostaurin
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Property Value Source/Method

IUPAC Name

N-[(2S,3R,4R,6R)-3-hydroxy-2-

methyl-16-oxo-29-oxa-1,7,17-

triazaoctacyclo[12.12.2.1²,⁶.0⁷,

²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonac

osa-

8,10,12,14,19,21,23,25,27-

nonaen-4-yl]-N-

methylbenzamide

Predicted

Synonyms
CGP62221, O-Desmethyl

PKC412
[1]

Chemical Formula C₃₄H₂₈N₄O₄ -

Molecular Weight 556.62 g/mol -

Melting Point

Not experimentally determined.

Predicted to be similar to or

slightly lower than Midostaurin

(235-260 °C).

Predicted based on structural

similarity to Midostaurin[3]

Boiling Point
Not determined due to thermal

instability at high temperatures.
-

Solubility

Poorly soluble in water.

Soluble in organic solvents

such as DMSO.

Predicted based on

Midostaurin's solubility[3]

pKa

Not experimentally determined.

Predicted to have a basic pKa

due to the presence of

nitrogen atoms in the

heterocyclic rings.

Predicted

LogP

Not experimentally determined.

Predicted to be high, indicating

significant lipophilicity.

Predicted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medchemexpress.com/o-desmethyl-pkc412.html
https://pubchem.ncbi.nlm.nih.gov/compound/Midostaurin
https://pubchem.ncbi.nlm.nih.gov/compound/Midostaurin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Physicochemical
Characterization
Detailed experimental protocols are essential for the accurate determination of the

physicochemical properties of drug metabolites like O-Desmethyl Midostaurin. The following

are generalized methodologies based on standard pharmaceutical practices.

Determination of Melting Point
Methodology: Capillary Melting Point Method

Sample Preparation: A small, dry sample of O-Desmethyl Midostaurin is finely powdered

and packed into a capillary tube to a height of 2-3 mm.

Instrumentation: A calibrated digital melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

Observation: The temperature at which the substance first begins to melt and the

temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility
Methodology: Shake-Flask Method

Procedure: An excess amount of O-Desmethyl Midostaurin is added to a known volume of

purified water in a sealed container.

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Preparation: The suspension is filtered through a 0.45 µm filter to remove

undissolved solid.

Quantification: The concentration of O-Desmethyl Midostaurin in the clear filtrate is

determined using a validated analytical method, such as High-Performance Liquid
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Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).[4]

Determination of pKa
Methodology: Potentiometric Titration

Sample Preparation: A precisely weighed amount of O-Desmethyl Midostaurin is dissolved

in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known

concentration.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the

curve.

Signaling Pathway Inhibition
O-Desmethyl Midostaurin, in conjunction with Midostaurin, exerts its therapeutic effects by

inhibiting multiple receptor tyrosine kinases and other protein kinases involved in cancer cell

proliferation, survival, and angiogenesis.[3][5] The primary targets include FLT3, KIT, PKC,

VEGFR2, and PDGFR.[5][6]

Signaling Pathways Inhibited by O-Desmethyl Midostaurin

Downstream Signaling Pathways

O-Desmethyl Midostaurin

FLT3 KIT VEGFR2PDGFRPKC

Cell Proliferation Cell SurvivalCell Differentiation Angiogenesis
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Caption: Inhibition of key signaling pathways by O-Desmethyl Midostaurin.

Analytical Methodologies
The quantification of O-Desmethyl Midostaurin in biological matrices and pharmaceutical

formulations is crucial for pharmacokinetic studies and quality control.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
A common analytical technique for the separation and quantification of Midostaurin and its

metabolites.

Column: C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV-Vis spectrophotometry at a wavelength of maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
A highly sensitive and selective method for the determination of low concentrations of O-
Desmethyl Midostaurin in complex biological samples.

Chromatography: Utilizes RP-HPLC for separation.

Ionization: Electrospray ionization (ESI) is commonly used.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode provides high selectivity and sensitivity.

Conclusion
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This technical guide has summarized the key physicochemical properties of O-Desmethyl
Midostaurin, provided generalized experimental protocols for their determination, and

illustrated its mechanism of action through the inhibition of critical signaling pathways. While

some experimental data for this active metabolite are not publicly available, the information

presented, including predicted values and methodologies, serves as a valuable resource for

researchers and professionals in the field of drug development. Further experimental

characterization of O-Desmethyl Midostaurin is warranted to fully elucidate its properties and

behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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